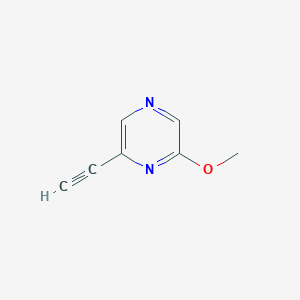
Ald-benzyl-amide-PEG3-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ald-benzyl-amide-PEG3-propargyl is a heterobifunctional polyethylene glycol (PEG) derivative. It features a terminal alkyne functional group (-C≡CH) and is used extensively in bioconjugation and drug delivery applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ald-benzyl-amide-PEG3-propargyl involves the polymerization of ethylene oxide using a dibenzyl-protected amine functional initiator to prepare high purity amino-PEG-alcohol. Subsequent chain-end modification of the heterobifunctional PEG affords the desired compound . The carboxyl group of the bifunctional PEG is modified into a propargyl group, and other functional groups such as hydroxyl, carboxyl, mercapto, or hydrazide can be introduced .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale polymerization and modification processes. These methods ensure high purity and yield, making the compound suitable for various biomedical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ald-benzyl-amide-PEG3-propargyl undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The terminal alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click reaction.
Substitution Reactions: The propargylic unit can undergo nucleophilic substitution reactions, often catalyzed by Lewis acids or transition metals.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Lewis Acids: Such as BF3·Et2O, used in propargylic substitution reactions.
Major Products Formed
Triazoles: Formed from CuAAC reactions.
Substituted Propargyl Compounds: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Ald-benzyl-amide-PEG3-propargyl has a wide range of applications in scientific research:
Bioconjugation: The alkyne group serves as a versatile handle for attaching biomolecules like antibodies, peptides, and small molecules.
Drug Delivery: Used in the development of PEGylated liposomes and nanoparticles for targeted drug delivery.
PEGylation: Enhances the solubility, stability, and circulation time of drugs and proteins.
Mécanisme D'action
The mechanism of action of Ald-benzyl-amide-PEG3-propargyl involves its terminal alkyne group, which participates in click chemistry reactions to form stable covalent bonds with azides. This allows for precise bioconjugation and targeted drug delivery . The propargylic unit can also undergo substitution reactions, providing a handle for further synthetic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl-PEG: Another PEG derivative with a terminal alkyne group, used in similar applications.
Ald-CH2-PEG-propargyl: A related compound with a slightly different structure, also used in bioconjugation.
Uniqueness
Ald-benzyl-amide-PEG3-propargyl is unique due to its combination of a benzyl amide group and a propargyl group, which provides enhanced versatility in bioconjugation and drug delivery applications .
Propriétés
IUPAC Name |
4-formyl-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-2-8-21-10-12-23-13-11-22-9-7-18-17(20)16-5-3-15(14-19)4-6-16/h1,3-6,14H,7-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCUJQUKYIOADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate](/img/structure/B8114649.png)









![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114712.png)


![4-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B8114732.png)
